2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate
Description
This compound belongs to the 1,8-naphthalimide family, characterized by a benzo[de]isoquinoline-1,3-dione core. The morpholino group at the 6-position and the 3-methylbenzoate ester at the 2-position distinguish its structure. Such derivatives are typically synthesized via nucleophilic aromatic substitution, where nitro groups on the naphthalimide core are replaced by amines or ethers under basic conditions, as seen in related syntheses . Applications of these compounds span fluorescent chemosensors, antiscalants, and bioactive agents, depending on substituents .
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCPJMRTAYDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate can be achieved through multi-step organic synthesis. A typical synthetic route involves:
Formation of the Isoquinoline Core: : Begin with the construction of the isoquinoline core through cyclization reactions, often using starting materials like phthalic anhydride and amines.
Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution reactions, typically using morpholine and appropriate leaving groups.
Esterification: : Finally, the methylbenzoate moiety is introduced via esterification reactions, using carboxylic acids or acid chlorides with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic steps for scale-up, including:
Catalysis: : Utilization of catalytic systems to enhance reaction efficiency.
Green Chemistry: : Employing environmentally friendly solvents and reagents.
Flow Chemistry: : Implementing continuous flow processes for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the morpholine nitrogen or other reactive sites.
Reduction: : Particularly at carbonyl groups within the isoquinoline core.
Substitution: : Nucleophilic or electrophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various halides, sulfonates, or other leaving groups, along with appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation Products: : Hydroxylated derivatives or N-oxides.
Reduction Products: : Alcohols or reduced isoquinoline derivatives.
Substitution Products: : Varied depending on the nucleophile or electrophile used, potentially leading to functionalized aromatic compounds.
Scientific Research Applications
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate has diverse applications, including:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for therapeutic potential, possibly in cancer research due to isoquinoline derivatives' known pharmacological activities.
Industry: : Utilized in materials science for developing new polymers or as a precursor in synthetic dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects can be complex, involving interactions with various molecular targets:
Enzyme Inhibition/Activation: : Isoquinoline derivatives often interact with enzymes, potentially inhibiting or activating them.
Receptor Binding: : The morpholino group may facilitate binding to biological receptors.
Pathway Modulation: : The compound can interfere with or modulate biological pathways, affecting cell signaling, metabolism, or other processes.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs, their substituents, and applications:
Functional Differences
- Fluorescence: The morpholino group in the target compound and ADMP-F enhances fluorescence quantum yield compared to nitro or chlorobenzoate derivatives, which may quench emission .
- Bioactivity : Phosphonate-containing analogs (e.g., 16b) exhibit antitumor activity, whereas the target compound’s bioactivity remains unexplored .
- Antiscaling Efficacy: ADMP-F’s phosphonic acid groups enable strong binding to calcium carbonate nanoparticles, a property absent in ester derivatives like the target compound .
Physicochemical Properties
- Solubility : Ester derivatives (e.g., target compound, 2-chlorobenzoate analog) are more lipophilic than phosphonic acid analogs (ADMP-F), affecting their application in aqueous vs. organic environments .
- Thermal Stability : Methacrylate derivatives (NI1, NI2) show stability up to 200°C, while phosphonate esters (16b–d) decompose near 150°C .
Biological Activity
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a morpholine ring and a dioxoisoquinoline core, which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 425.48 g/mol. Its unique structural features contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate access or altering enzyme conformation.
- DNA Interaction : It might also interact with DNA, affecting cellular processes like replication and transcription.
- Protein Binding : The compound can bind to proteins involved in signaling pathways, potentially modulating their activity.
Anticancer Activity
Research has indicated that derivatives of benzo[de]isoquinoline possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate the potential use of this compound in treating infections caused by resistant strains.
Case Studies
A notable study explored the effects of this compound on human cancer cell lines. The researchers found that treatment with varying concentrations led to significant reductions in cell viability, particularly at higher doses. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle disruption.
In another case study focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. Results showed that it effectively inhibited growth at concentrations comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
